tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazol-2-one core linked via a methylene bridge to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in the development of protease inhibitors, kinase modulators, or GPCR-targeted therapeutics due to its rigid, hydrogen-bond-capable framework .
Its synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate (a related precursor) reacts with halogenated nitroarenes to form intermediates, which are subsequently reduced and cyclized to yield benzimidazolone derivatives .
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-oxo-3H-benzimidazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)12-21-15-7-5-4-6-14(15)19-16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,22) |
InChI Key |
DOHFMHDCAVSAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Attachment of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative under appropriate conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s analogs differ in substituents on the benzimidazolone ring, linker groups, or piperidine modifications. Below is a comparative analysis:
Table 1: Comparison of Structural Analogs
Biological Activity
tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a novel compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C17H23N3O3
- Molecular Weight : 317.38 g/mol
- CAS Number : 87120-81-8
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzimidazole moiety is known for its ability to modulate enzyme activities and receptor interactions, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives featuring the benzimidazole scaffold have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | <10 | |
| Compound B | Jurkat (human T lymphocyte) | <5 | |
| Compound C | HepG2 (human liver carcinoma) | <15 |
These results suggest that the compound may possess similar or enhanced anticancer activity due to its unique structure.
Anticonvulsant Activity
The structural analogy with other known anticonvulsant agents suggests potential efficacy in seizure disorders. The presence of the piperidine ring may enhance the binding affinity to neuronal receptors involved in seizure modulation.
Other Biological Activities
Preliminary data indicate that this compound may also exhibit:
- Antimicrobial Activity : Related compounds have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent.
- Anti-inflammatory Effects : The benzimidazole moiety is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives that demonstrated potent anticancer activity against multiple cell lines. The study utilized MTT assays to evaluate cell viability and identified structure–activity relationships (SAR) that underscore the importance of specific functional groups in enhancing biological activity . -
Anticonvulsant Activity Investigation :
Another investigation focused on the anticonvulsant properties of related compounds, revealing that certain structural modifications led to improved efficacy in animal models of epilepsy. This underscores the potential of this compound as a candidate for further development in seizure management .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate?
The synthesis typically involves coupling a benzimidazolone derivative with a tert-butyl piperidine carboxylate precursor. A common approach uses nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere). For example, analogous syntheses employ tert-butyl piperidine intermediates activated by Boc deprotection using HCl/dioxane, followed by coupling with benzimidazolone derivatives via a methylene spacer. Purification often requires silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological validation includes:
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and benzimidazolone protons (δ 6.8–7.5 ppm, aromatic multiplet). The piperidine methylene bridge (δ 3.4–4.2 ppm) should show coupling patterns consistent with stereochemistry .
- Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) at m/z 358.2 (calculated for C₁₉H₂₄N₃O₃) .
Q. What are the critical storage conditions to maintain compound stability?
Store at –20°C in anhydrous conditions under nitrogen to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation of the benzimidazolone moiety. Shelf life is typically 12–18 months when stored properly .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Quantum chemical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to minimize trial-and-error steps. This approach reduced synthesis time by 40% in analogous piperidine-Boc systems .
Q. What experimental design principles resolve contradictions in reaction yield data?
Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For instance, a Plackett-Burman design identified oxygen sensitivity as a key factor in reductive amination steps for similar compounds, improving yield reproducibility from ±15% to ±3% .
Q. How does the benzimidazolone moiety influence biological activity in target-binding studies?
The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole group acts as a hydrogen-bond donor/acceptor, enhancing binding to kinase ATP pockets. In silico docking (AutoDock Vina) paired with SPR assays revealed a 5 nM binding affinity for PI3Kγ in structural analogs, validated by ΔΔG calculations .
Q. What advanced spectroscopic techniques characterize dynamic molecular interactions in solution?
- NOESY NMR : Maps spatial proximity between the piperidine methylene and benzimidazolone protons, confirming intramolecular interactions.
- Variable-temperature NMR : Detects conformational flexibility in the piperidine ring (Δδ >0.2 ppm at 25°C vs. –40°C) .
Q. How to address discrepancies in solubility data across different solvent systems?
Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity (δD, δP, δH). For example, DMSO (δP=18.4) outperforms THF (δP=5.7) due to stronger dipole interactions with the benzimidazolone carbonyl group .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Variations arise from polymorphic forms or residual solvents. Use DSC to identify polymorph transitions (e.g., Form I melts at 148°C; Form II at 132°C). Recrystallization from ethyl acetate/n-heptane ensures consistent Form I production .
Q. How to reconcile conflicting cytotoxicity data in cell-based assays?
Differences in cell permeability (logP = 2.1 vs. 3.5 for analogs) or serum protein binding (90% vs. 70%) significantly impact IC₅₀ values. Standardize assays using serum-free media and PAMPA permeability models to isolate compound-specific effects .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (Boc deprotection) | |
| HPLC Retention Time | 8.2 min (C18, ACN/H₂O) | |
| DFT Energy Barrier | 28.5 kcal/mol (transition state) | |
| Solubility in DMSO | 45 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
